molecular formula C8H6BrIO B169023 2-Bromo-1-(2-iodophenyl)ethanone CAS No. 113258-84-7

2-Bromo-1-(2-iodophenyl)ethanone

Cat. No. B169023
M. Wt: 324.94 g/mol
InChI Key: TXUHKKKUXDGIET-UHFFFAOYSA-N
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Description

“2-Bromo-1-(2-iodophenyl)ethanone” is a chemical compound that belongs to the family of compounds known as halogenated ketones . It has a molecular formula of C8H6BrIO and an average mass of 324.941 Da .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(2-iodophenyl)ethanone” consists of a bromine atom and an iodine atom attached to different carbon atoms in the ethanone backbone . The presence of these halogens contributes to the compound’s unique physical and chemical properties .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-1-(2-iodophenyl)ethanone” are not detailed in the retrieved papers, compounds of this nature typically undergo reactions that involve the halogen atoms .


Physical And Chemical Properties Analysis

“2-Bromo-1-(2-iodophenyl)ethanone” is a solid under normal conditions . It has a density of 2.080±0.06 g/cm3 and a boiling point of 162-164 °C under a pressure of 6 Torr .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry involves designing and synthesizing compounds for therapeutic purposes.

2-Bromo-1-(2-iodophenyl)ethanone

has been investigated as a potential building block in drug development. Researchers explore its reactivity and compatibility with other functional groups to create novel drug candidates.

Experimental Procedures

  • Synthesis : The compound can be synthesized by brominating 2-hydroxy-3,5-diiodoacetophenone in acetic acid under light irradiation . The resulting product is a solid with a melting point around 150-151°C.

Results and Outcomes

Organic Synthesis

Specific Scientific Field

Organic chemistry and synthetic methodology.

Application Summary

Researchers utilize 2-Bromo-1-(2-iodophenyl)ethanone as a versatile intermediate in various synthetic routes.

Experimental Procedures

Results and Outcomes

These are just three of the six applications. If you’d like further details on the remaining three, feel free to ask

Safety And Hazards

“2-Bromo-1-(2-iodophenyl)ethanone” is considered hazardous. It can cause severe skin burns and eye damage . It should be handled with appropriate personal protective equipment, and exposure to dust, fumes, gas, mist, vapors, or spray should be avoided .

properties

IUPAC Name

2-bromo-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUHKKKUXDGIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2-iodophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Ravez, C Corbet, Q Spillier, A Dutu… - Journal of medicinal …, 2017 - ACS Publications
Given the putative role of PHGDH in cancer, development of inhibitors is required to explore its function. In this context, we established and validated a straightforward enzymatic assay …
Number of citations: 51 pubs.acs.org
JJ Richards - 2009 - search.proquest.com
Bacterial biofilms are a surface attached community of microorganisms that are protected by an extracellular matrix of biomolecules. Within a biofilm state, bacteria are more resistant to …
Number of citations: 2 search.proquest.com
M Nayak, DK Singh, I Kim - Tetrahedron, 2017 - Elsevier
A modular approach to 5-acylated naphtho[2,1-b]benzofurans was developed where Sonogashira cross-coupling and intramolecular alkyne carbonyl metathesis were sequentially …
Number of citations: 11 www.sciencedirect.com
M Fu, D Lin, Y Deng, XQ Zhang, Y Liu, C Lai, W Zeng - RSC advances, 2014 - pubs.rsc.org
A Pd-catalyzed cascade Ullmann coupling–aldol–dehydration reaction of ortho-acylphenyl iodides has been explored. This transformation provides a concise access to colchino …
Number of citations: 4 pubs.rsc.org

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